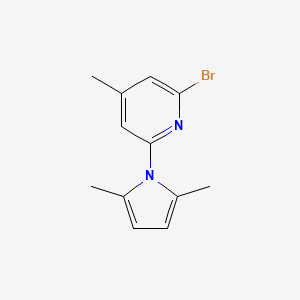
2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine is a chemical compound with the molecular formula C11H11N2Br It is a brominated pyridine derivative that features a pyrrole ring substituted with two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine typically involves the bromination of a precursor pyridine compound. One common method involves the reaction of 2,5-dimethylpyrrole with 2,6-dibromo-4-methylpyridine under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminated pyridine derivative, while oxidation can produce a pyridine with additional oxygen-containing functional groups.
科学的研究の応用
2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in the development of bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine exerts its effects depends on its specific application. In general, the compound interacts with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in their activity or function. The exact pathways involved can vary and are often the subject of detailed biochemical studies.
類似化合物との比較
Similar Compounds
- 2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
- 2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde
- 2-(2,5-Dimethyl-1H-pyrrol-1-yl)acetamide
Uniqueness
2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine is unique due to the presence of both a bromine atom and a dimethyl-substituted pyrrole ring. This combination of functional groups imparts specific chemical reactivity and potential for diverse applications that may not be shared by similar compounds.
特性
CAS番号 |
771530-89-3 |
|---|---|
分子式 |
C12H13BrN2 |
分子量 |
265.15 g/mol |
IUPAC名 |
2-bromo-6-(2,5-dimethylpyrrol-1-yl)-4-methylpyridine |
InChI |
InChI=1S/C12H13BrN2/c1-8-6-11(13)14-12(7-8)15-9(2)4-5-10(15)3/h4-7H,1-3H3 |
InChIキー |
UPKZQRDTGPBVPM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(N1C2=NC(=CC(=C2)C)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4,5-diphenyl-1,3-thiazol-3-ium](/img/structure/B12517322.png)
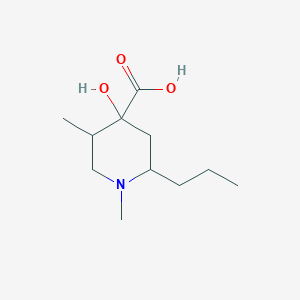



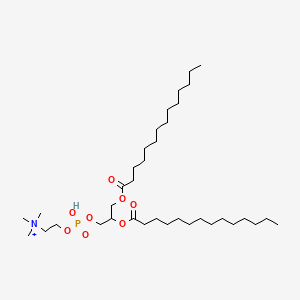


![1H-Pyrazole-3-methanol, 5-[4-(methylsulfonyl)phenyl]-1-(phenylmethyl)-](/img/structure/B12517348.png)

![Pyrido[3,4-B]indolizine](/img/structure/B12517362.png)
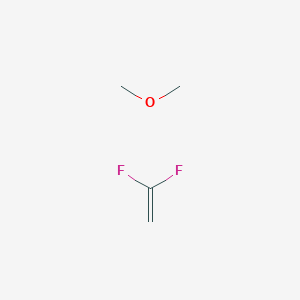
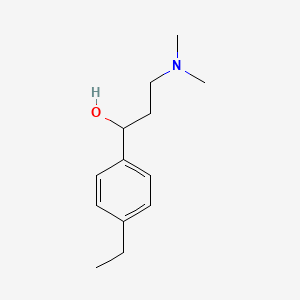
![1-Methyl-7,7-diphenylbicyclo[2.2.1]heptane](/img/structure/B12517370.png)
